Cas no 1224515-72-3 (5’-(Desloratadine)methyl Rupatadine)

5’-(Desloratadine)methyl Rupatadine is a chemically modified derivative of rupatadine, a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors. This compound is designed to enhance pharmacological properties, such as improved binding affinity or metabolic stability, while retaining the dual mechanism of action. Its structural modification at the 5’ position introduces a desloratadine moiety, potentially optimizing receptor interactions and pharmacokinetic profiles. This derivative may offer advantages in preclinical research for allergic and inflammatory conditions, providing a refined tool for studying histamine and PAF-mediated pathways. Its synthesis and characterization support further exploration of structure-activity relationships in antihistamine development.
5’-(Desloratadine)methyl Rupatadine structure
1224515-72-3 structure
Product Name:5’-(Desloratadine)methyl Rupatadine
CAS No:1224515-72-3
MF:C45H43Cl2N5
MW:724.76242852211
CID:1061209
PubChem ID:71315697
Update Time:2025-06-26

5’-(Desloratadine)methyl Rupatadine Chemical and Physical Properties

Names and Identifiers

    • 5’-[(Desloratadine)methyl] Rupatadine
    • 5'-[(Desloratadine)Methyl] Rupatadine
    • 8-chloro-11-[1-[[5-[[4-(8-chloro-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
    • 11,11'-[3,5-Pyridinediylbis(methylene-1,4-piperidinediyl)]bis[8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
    • 5'-[(Desloratidine)methyl] Rupatadine
    • Rupatadine Impurity C
    • 1224515-72-3
    • UNII-XVV2J8NLL9
    • XVV2J8NLL9
    • 13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
    • Rupatadine fumarate impurity C [EP]
    • 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)
    • RUPATADINE FUMARATE IMPURITY C [EP IMPURITY]
    • 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 11,11'-(3,5-pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-
    • SCHEMBL16385871
    • 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine)
    • DTXSID60747540
    • 5’-(Desloratadine)methyl Rupatadine
    • Inchi: 1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2
    • InChI Key: QMAUPLJMOVSLAU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)CCC1=CC=CN=C1/C/2=C1\CCN(CC2C=NC=C(C=2)CN2CC/C(=C3\C4C(=CC=CN=4)CCC4C=C(C=CC\3=4)Cl)/CC2)CC\1

Computed Properties

  • Exact Mass: 723.29000
  • Monoisotopic Mass: 723.2895518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 4
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 45.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: >115°C (dec.)
  • PSA: 45.15000
  • LogP: 9.44720

5’-(Desloratadine)methyl Rupatadine Security Information

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Additional information on 5’-(Desloratadine)methyl Rupatadine

5’-(Desloratadine)methyl Rupatadine: A Comprehensive Overview

The compound with CAS No. 1224515-72-3, known as 5’-(Desloratadine)methyl Rupatadine, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered attention due to its potential applications in the development of novel therapeutic agents. Recent studies have highlighted its unique properties, making it a subject of interest for researchers and industry professionals alike.

5’-(Desloratadine)methyl Rupatadine is a derivative of rupatadine, a well-known histamine H1 receptor antagonist. The modification involves the substitution of a desloratadine moiety at the 5' position, which introduces new functional groups and alters the molecule's pharmacokinetic profile. This structural modification has been shown to enhance the compound's bioavailability and reduce potential side effects, as demonstrated in preclinical studies.

The synthesis of 5’-(Desloratadine)methyl Rupatadine involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for further pharmacological evaluations. The chemical structure of this compound has been extensively characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its identity and stability.

Recent advancements in computational chemistry have enabled the prediction of 5’-(Desloratadine)methyl Rupatadine's interactions with biological targets. Molecular docking studies have revealed that this compound exhibits strong binding affinity to histamine H1 receptors, suggesting its potential as an effective antihistamine agent. Furthermore, in vitro assays have demonstrated its ability to inhibit histamine-induced bronchial smooth muscle contraction, indicating its efficacy in treating allergic conditions such as asthma and rhinitis.

The pharmacokinetic profile of 5’-(Desloratadine)methyl Rupatadine has been evaluated in animal models, revealing favorable absorption and distribution characteristics. Studies have shown that this compound achieves rapid systemic levels upon oral administration, with a relatively long half-life compared to traditional antihistamines. These properties make it an attractive candidate for once-daily dosing regimens, improving patient compliance.

In terms of safety, 5’-(Desloratadine)methyl Rupatadine has shown minimal adverse effects in preclinical toxicity studies. Acute and chronic toxicity tests indicate that this compound is well-tolerated at therapeutic doses, with no significant organ-specific toxicity observed. Additionally, genotoxicity assays have confirmed that it does not pose a risk of mutagenicity or carcinogenicity, further supporting its potential for clinical use.

The development of 5’-(Desloratadine)methyl Rupatadine represents a promising advancement in the field of allergy treatment. Its unique combination of efficacy, safety, and pharmacokinetic properties positions it as a next-generation antihistamine with broad therapeutic applications. Ongoing clinical trials are expected to provide further insights into its efficacy and tolerability in human subjects.

In conclusion, 5’-(Desloratadine)methyl Rupatadine (CAS No. 1224515-72-3) is a compelling molecule with significant potential in the pharmaceutical industry. Its innovative structure, supported by cutting-edge research methodologies, underscores its role as a leading candidate for the development of novel therapeutic agents. As research progresses, this compound is poised to make a meaningful impact on the treatment of allergic disorders worldwide.

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